4-Isobutyl-2,5-dimethoxybenzaldehyde

Beschreibung

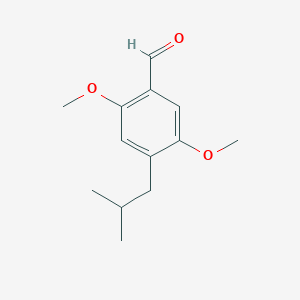

4-Isobutyl-2,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a 2,5-dimethoxybenzaldehyde backbone with an isobutyl group at the 4-position.

Eigenschaften

CAS-Nummer |

89556-62-7 |

|---|---|

Molekularformel |

C13H18O3 |

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

2,5-dimethoxy-4-(2-methylpropyl)benzaldehyde |

InChI |

InChI=1S/C13H18O3/c1-9(2)5-10-6-13(16-4)11(8-14)7-12(10)15-3/h6-9H,5H2,1-4H3 |

InChI-Schlüssel |

PKDYEPBTNRRUJK-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=C(C=C1OC)C=O)OC |

Kanonische SMILES |

CC(C)CC1=CC(=C(C=C1OC)C=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-2,5-dimethoxybenzaldehyde typically involves the alkylation of 2,5-dimethoxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Isobutyl-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst.

Major Products Formed

Oxidation: 4-Isobutyl-2,5-dimethoxybenzoic acid

Reduction: 4-Isobutyl-2,5-dimethoxybenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Isobutyl-2,5-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials

Wirkmechanismus

The mechanism of action of 4-Isobutyl-2,5-dimethoxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Substituents on the benzaldehyde ring significantly influence physical, chemical, and biological properties. Key analogs include:

Physicochemical Properties

- Solubility : Hydroxy-substituted analogs (e.g., syringaldehyde) exhibit higher polarity and solubility in polar solvents compared to alkylthio or halogenated derivatives .

- Reactivity : The aldehyde group enables Schiff base formation, while methoxy groups enhance electron-donating effects, stabilizing intermediates in photochemical reactions ().

Key Research Findings

- Photochemical Behavior: Irradiation of dimethoxybenzaldehydes yields fluorescent dimeric products (e.g., benzo[c]cinnoline derivatives) via nitroso intermediates ().

- Natural Sources : 4-Hydroxy-3,5-dimethoxybenzaldehyde is abundant in Acacia species and Coffea arabica varieties ().

- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., isobutyl) may complicate formylation reactions compared to methyl or thio groups ().

Q & A

Q. What are the recommended methods for synthesizing 4-Isobutyl-2,5-dimethoxybenzaldehyde, and how do reaction conditions influence yield?

A common approach involves refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Yield optimization requires careful control of molar ratios (e.g., 1:1 for triazole and aldehyde), solvent polarity, and reflux duration. For example, substituting ethanol with aprotic solvents like DMF may alter reaction kinetics but risks side-product formation.

Q. How can researchers characterize the structural purity of this compound using spectroscopic techniques?

- NMR : Analyze methoxy (δ 3.7–3.9 ppm) and aldehyde (δ 9.8–10.2 ppm) proton signals.

- IR : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- HPLC : Use USP-recommended methods with hydroxylamine hydrochloride for derivatization and UV detection at 254 nm . Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion confirmation .

Q. What solubility properties of this compound are critical for experimental design?

The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but freely soluble in ethanol, DMSO, and dichloromethane. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent interference . Note that solubility decreases with alkyl chain length in aqueous buffers, necessitating sonication or co-solvents for homogeneous dispersion.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation exposure.

- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

Systematically test catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) and solvent systems (polar vs. non-polar). For example, using 5 mol% H₂SO₄ in ethanol at 80°C may improve yield by 15–20% compared to acetic acid. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and quantify impurities via GC-MS .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies in antimicrobial or cytotoxic activity often arise from assay variability. Standardize protocols:

- Cell Lines : Use ATCC-validated cell lines and consistent passage numbers.

- Dosage : Test a logarithmic concentration range (e.g., 1–100 µM).

- Controls : Include positive (e.g., doxorubicin) and solvent controls.

Cross-reference results with structural analogs (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) to identify substituent-specific effects .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Q. How does the stability of this compound vary under different storage conditions?

- Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation. Room-temperature storage in light leads to 10–15% degradation over 30 days.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters crystallinity .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (FMOs). The aldehyde group’s LUMO energy (–1.8 eV) indicates high electrophilicity, favoring reactions with amines or Grignard reagents. Compare with experimental kinetics from stopped-flow spectroscopy .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Modify substituents systematically:

- Isobutyl Group : Replace with tert-butyl to enhance lipophilicity (logP > 3.5).

- Methoxy Positions : Introduce electron-withdrawing groups (e.g., nitro) at C-2 to modulate redox potential.

Validate via in silico docking (AutoDock Vina) against target enzymes (e.g., COX-2) and correlate with in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.